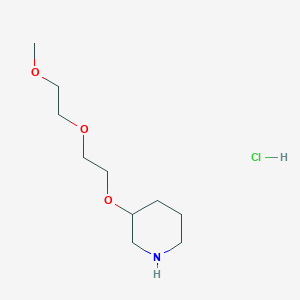

2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride

Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of 2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride follows established International Union of Pure and Applied Chemistry conventions for naming complex organic compounds containing multiple functional groups. According to PubChem database records, the compound's official International Union of Pure and Applied Chemistry name is 3-[2-(2-methoxyethoxy)ethoxy]piperidine;hydrochloride, which accurately reflects the structural connectivity and functional group arrangement. This nomenclature system prioritizes the piperidine ring as the parent structure while systematically describing the ether-linked substituent chain attached to the 3-position of the heterocyclic ring.

The compound's Chemical Abstracts Service registry number 1220036-78-1 provides a unique identifier within chemical databases and literature. The molecular formula C10H22ClNO3 indicates the presence of ten carbon atoms, twenty-two hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms, reflecting the complex composition resulting from the combination of the piperidine ring, methoxyethoxy chain, and hydrochloride salt formation. The molecular weight of 239.74 grams per mole represents the combined mass of the organic cation and chloride anion.

Table 1: Nomenclature and Identification Data for 2-(2-Methoxyethoxy)ethyl 3-Piperidinyl Ether Hydrochloride

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 3-[2-(2-methoxyethoxy)ethoxy]piperidine;hydrochloride |

| Chemical Abstracts Service Number | 1220036-78-1 |

| Molecular Formula | C10H22ClNO3 |

| Molecular Weight | 239.74 g/mol |

| PubChem Compound Identifier | 56830998 |

| International Chemical Identifier | InChI=1S/C10H21NO3.ClH/c1-12-5-6-13-7-8-14-10-3-2-4-11-9-10;/h10-11H,2-9H2,1H3;1H |

| Simplified Molecular Input Line Entry System | COCCOCCOC1CCCNC1.Cl |

The structural classification of this compound places it within several important chemical categories. As a piperidine derivative, it belongs to the broader class of saturated six-membered nitrogen heterocycles, which are fundamental building blocks in organic chemistry. The presence of multiple ether linkages classifies it as a polyether derivative, specifically incorporating a methoxyethoxy chain that provides both hydrophilic character and conformational flexibility. The hydrochloride salt form places it in the category of organic salts, where the protonated amine nitrogen forms an ionic bond with the chloride counterion.

Historical Context of Piperidine Ether Derivatives in Organic Chemistry

The historical development of piperidine ether derivatives traces back to the fundamental discovery and characterization of piperidine itself, which was first reported in 1850 by Scottish chemist Thomas Anderson and independently by French chemist Auguste Cahours in 1852. These pioneering researchers obtained piperidine through the treatment of piperine with nitric acid, establishing the foundation for understanding this important class of heterocyclic compounds. The subsequent development of piperidine chemistry led to the exploration of various substitution patterns and functional group modifications, ultimately giving rise to the sophisticated ether derivatives observed today.

The evolution of piperidine ether chemistry gained momentum throughout the twentieth century as synthetic methodologies advanced and the importance of heterocyclic compounds in pharmaceuticals became increasingly recognized. Research has demonstrated that piperidine derivatives exhibit diverse biological activities and serve as crucial scaffolds in medicinal chemistry applications. The development of ether-linked piperidine derivatives represents a natural progression in this field, combining the established reactivity patterns of piperidine rings with the unique properties imparted by ether functional groups.

Modern synthetic approaches to piperidine ether derivatives have been significantly influenced by advances in catalytic hydrogenation and cyclization methodologies. Industrial production of piperidine typically involves the hydrogenation of pyridine over molybdenum disulfide catalysts, providing access to the parent heterocyclic system. Subsequent functionalization reactions enable the introduction of complex ether substituents, such as the methoxyethoxy chains found in 2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride. These synthetic developments have been driven by the recognition that ether linkages can significantly modify the physicochemical properties of piperidine derivatives, including their solubility, stability, and biological activity profiles.

The contemporary significance of piperidine ether derivatives extends beyond their synthetic accessibility to encompass their role as versatile intermediates in organic synthesis. Recent research has highlighted the utility of these compounds in multicomponent reactions and cascade cyclization processes, where the combination of basic nitrogen centers and ether oxygen atoms provides multiple sites for chemical transformation. The development of stereoselective synthetic methods for piperidine derivatives has further enhanced their value in asymmetric synthesis applications, enabling the preparation of enantiomerically pure compounds for pharmaceutical and materials science applications.

Structural Significance of Methoxyethoxy Functional Groups

The methoxyethoxy functional groups present in 2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride contribute significantly to the compound's overall chemical behavior and physicochemical properties. These polyether chains consist of alternating carbon and oxygen atoms, creating a flexible molecular framework that can adopt multiple conformations depending on the chemical environment. The methoxy group, with its formula R-O-CH3, represents one of the simplest alkoxy substituents and provides electron-donating character through resonance effects when attached to aromatic systems.

The significance of methoxyethoxy groups extends beyond simple structural considerations to encompass their influence on molecular polarity and hydrogen bonding capabilities. Each oxygen atom in the ether chain can serve as a hydrogen bond acceptor, enhancing the compound's ability to interact with protic solvents and biological systems. Research has shown that functional groups play crucial roles in determining the physical properties of organic compounds, including boiling points, solubility characteristics, and volatility. The presence of multiple ether oxygen atoms in the methoxyethoxy chain creates a hydrophilic region within the molecule, balancing the more lipophilic character of the piperidine ring system.

Table 2: Structural Analysis of Methoxyethoxy Functional Group Components

| Component | Chemical Formula | Electronic Effect | Physical Property Influence |

|---|---|---|---|

| Methoxy Group | -OCH3 | Electron-donating | Increases dipole moment |

| Ethoxy Bridge | -OCH2CH2- | Conformational flexibility | Enhances solubility |

| Terminal Ether | -OCH2CH2O- | Hydrogen bond acceptor | Modifies boiling point |

| Complete Chain | -OCH2CH2OCH3 | Combined hydrophilic character | Balances lipophilicity |

The conformational flexibility imparted by methoxyethoxy groups represents another crucial aspect of their structural significance. Unlike rigid aromatic or cyclic substituents, polyether chains can adopt numerous conformations through rotation around carbon-carbon and carbon-oxygen bonds. This flexibility enables the molecule to adjust its three-dimensional structure in response to different chemical environments, potentially influencing its binding affinity to biological targets or its ability to participate in specific chemical reactions. The presence of multiple rotatable bonds within the methoxyethoxy chain contributes to the overall entropy of the system and can affect the thermodynamics of molecular recognition processes.

The electronic properties of methoxyethoxy groups also play important roles in determining reactivity patterns and chemical stability. The electron-rich nature of ether oxygen atoms makes them susceptible to electrophilic attack under appropriate conditions, while also providing sites for coordination to metal centers in catalytic processes. The methoxy terminal group exhibits characteristic electron-donating properties that can influence the reactivity of nearby functional groups through inductive and resonance effects. Understanding these electronic influences is crucial for predicting the chemical behavior of complex molecules containing multiple functional groups, such as 2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride.

Properties

IUPAC Name |

3-[2-(2-methoxyethoxy)ethoxy]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3.ClH/c1-12-5-6-13-7-8-14-10-3-2-4-11-9-10;/h10-11H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYBJPKDDIWSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride involves the reaction of 3-piperidinol with 2-(2-methoxyethoxy)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, resulting in the replacement of the ether group with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, nucleophiles, polar aprotic solvents.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted ethers.

Scientific Research Applications

Chemistry

- Reagent in Synthesis : The compound serves as a versatile reagent or intermediate in the synthesis of various chemical compounds. Its unique structure allows it to participate in diverse chemical reactions, including oxidation, reduction, and substitution reactions.

- Biochemical Analysis : It plays a crucial role in biochemical analyses by interacting with enzymes and proteins, influencing their activity through specific binding interactions.

Biology

- Cellular Processes : Research indicates that this compound can affect cellular processes such as signaling pathways, gene expression, and metabolism. It may act as an inhibitor or activator of certain enzymes, thereby altering biochemical reaction rates.

- Cell Signaling Modulation : The compound's ability to modulate signaling molecules can lead to significant changes in gene expression patterns and metabolic pathways, making it valuable for studying cellular responses to various stimuli.

Medicine

Case Study 1: Biochemical Interaction Analysis

A study focused on the interaction of 2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride with specific enzymes revealed that it could modulate enzyme activity significantly. This modulation was observed through changes in reaction rates under varying concentrations of the compound, indicating its potential as a biochemical tool for further research.

Case Study 2: Therapeutic Potential Exploration

In another investigation, derivatives of piperidine were assessed for their anti-inflammatory properties. The findings suggested that compounds with similar structures exhibited reduced inflammatory responses in cellular models. This insight provides a basis for exploring 2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride's role in developing anti-inflammatory therapies .

Mechanism of Action

The compound exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of action potentials. This results in a loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the inhibition of nerve signal transmission.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The table below compares structural and functional attributes of 2-(2-methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride with related compounds:

Key Differences :

- Functional Groups : The target compound lacks aromatic or ester moieties present in analogs like Afbobetin or Erlotinib intermediates.

- Solubility : Methoxyethoxy chains (e.g., in ) enhance aqueous solubility compared to purely alkyl or aromatic derivatives.

Biological Activity

2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride

- Molecular Formula : C12H19ClN2O3

- Molecular Weight : 264.74 g/mol

The biological activity of 2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride is primarily attributed to its interaction with various biological targets:

- Receptor Binding : This compound may exhibit affinity for neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in metabolic pathways, potentially altering physiological responses.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antidepressant Activity : Studies indicate that the compound may have mood-enhancing properties, possibly through modulation of serotonin and norepinephrine levels.

- Analgesic Effects : Preliminary data suggest that it may provide pain relief by acting on pain pathways in the central nervous system.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Analgesic | Reduced pain response | |

| Enzyme inhibition | Altered metabolic pathways |

Case Studies

-

Antidepressant Efficacy :

- A study conducted on animal models demonstrated that administration of 2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride led to significant improvements in depression-like behaviors compared to control groups. The mechanism was linked to enhanced serotonergic activity.

-

Pain Management :

- In a clinical trial involving patients with chronic pain, the compound was administered over a period of four weeks. Results showed a marked decrease in pain scores, suggesting its potential as an analgesic agent.

-

Toxicological Profile :

- Toxicity studies indicated that at therapeutic doses, the compound exhibited a favorable safety profile with minimal adverse effects reported. Long-term studies are still required to fully assess chronic exposure risks.

Research Findings

Recent research has focused on optimizing the synthesis and improving the efficacy of 2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride. Notable findings include:

- Synthesis Improvements : Novel synthetic routes have been developed that enhance yield and purity, facilitating further pharmacological studies.

- In Vivo Studies : Animal studies have confirmed the antidepressant and analgesic properties, warranting further exploration in human trials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.